- Iridium-catalyzed asymmetric transfer hydrogenation of aromatic ketones with a cinchona alkaloid derived NNP ligandOrganic & Biomolecular Chemistry, 2022, 20(40), 7936-7941,
Cas no 96789-80-9 ((S)-1-3-(Trifluoromethyl)phenylethanol)

96789-80-9 structure
Nombre del producto:(S)-1-3-(Trifluoromethyl)phenylethanol
Número CAS:96789-80-9
MF:C9H9F3O
Megavatios:190.162373304367
MDL:MFCD03093004
CID:803496
(S)-1-3-(Trifluoromethyl)phenylethanol Propiedades químicas y físicas
Nombre e identificación
-
- (S)-1-(3-(Trifluoromethyl)phenyl)ethanol
- (αS)-α-Methyl-3-(trifluoromethyl)-benzenemethanol
- (S)-1-[3-(TRIFLUOROMETHYL)PHENYL]ETHANOL
- Benzenemethanol, a-methyl-3-(trifluoromethyl)-, (aS)-
- (S)-(-)-1-(m-Trifluoromethylphenyl)ethanol
- (αS)-α-Methyl-3-(trifluoromethyl)benzenemethanol (ACI)
- Benzenemethanol, α-methyl-3-(trifluoromethyl)-, (S)- (ZCI)
- (1S)-1-[3-(Trifluoromethyl)phenyl]ethan-1-ol
- (1S)-1-[3-(Trifluoromethyl)phenyl]ethanol
- (S)-1-(3-Trifluoromethylphenyl)ethanol
- (S)-1-3-(Trifluoromethyl)phenylethanol
-
- MDL: MFCD03093004
- Renchi: 1S/C9H9F3O/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-6,13H,1H3/t6-/m0/s1
- Clave inchi: YNVXCOKNHXMBQC-LURJTMIESA-N
- Sonrisas: C(C1C=CC=C([C@@H](O)C)C=1)(F)(F)F
Atributos calculados
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 2
Propiedades experimentales
- Denso: 1.234
- Punto de ebullición: 207 ºC
- Punto de inflamación: 96 ºC
(S)-1-3-(Trifluoromethyl)phenylethanol Información de Seguridad
- Instrucciones de peligro: Irritant
-
Señalización de mercancías peligrosas:
(S)-1-3-(Trifluoromethyl)phenylethanol PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-74313-0.5g |
(1S)-1-[3-(trifluoromethyl)phenyl]ethan-1-ol |
96789-80-9 | 95% | 0.5g |
$417.0 | 2023-02-12 | |
abcr | AB227835-250 mg |
(S)-1-[3-(Trifluoromethyl)phenyl]ethanol, 97%; . |
96789-80-9 | 97% | 250mg |
€373.50 | 2023-05-20 | |
TRC | T899398-50mg |
(S)-1-[3-(Trifluoromethyl)phenyl]ethanol |
96789-80-9 | 50mg |
$ 185.00 | 2022-06-02 | ||
TRC | T899398-100mg |
(S)-1-[3-(Trifluoromethyl)phenyl]ethanol |
96789-80-9 | 100mg |
$ 295.00 | 2022-06-02 | ||
TRC | T899398-10mg |
(S)-1-[3-(Trifluoromethyl)phenyl]ethanol |
96789-80-9 | 10mg |
$ 50.00 | 2022-06-02 | ||
Apollo Scientific | PC0589-1g |
(S)-1-[3-(Trifluoromethyl)phenyl]ethanol |
96789-80-9 | 98% | 1g |
£96.00 | 2024-07-20 | |
Chemenu | CM132541-250mg |
(S)-1-(3-(trifluoromethyl)phenyl)ethan-1-ol |
96789-80-9 | 95% | 250mg |
$*** | 2023-05-04 | |
Chemenu | CM132541-1g |
(S)-1-(3-(trifluoromethyl)phenyl)ethan-1-ol |
96789-80-9 | 95% | 1g |
$*** | 2023-05-04 | |
Enamine | EN300-74313-2.5g |
(1S)-1-[3-(trifluoromethyl)phenyl]ethan-1-ol |
96789-80-9 | 95% | 2.5g |
$1049.0 | 2023-02-12 | |
Aaron | AR00IKJZ-100mg |
Benzenemethanol, a-methyl-3-(trifluoromethyl)-, (aS)- |
96789-80-9 | 95% | 100mg |
$21.00 | 2025-02-28 |
(S)-1-3-(Trifluoromethyl)phenylethanol Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , (8α,9R)-N-[[2-[(2-Methoxyphenyl)(3-methoxyphenyl)phosphino]phenyl]methyl]cinchon… Solvents: Isopropanol ; 30 min, rt
1.2 Reagents: Cesium carbonate ; 3 h, 82 °C
1.2 Reagents: Cesium carbonate ; 3 h, 82 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Formic acid , Triethylamine Catalysts: Stereoisomer of [N-[(1S,2S)-2-(amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfo… Solvents: Dimethylformamide
Referencia
- Practical Asymmetric Synthesis of (S)-MA20565, a Wide-Spectrum Agricultural FungicideJournal of Organic Chemistry, 2000, 65(2), 432-437,
Métodos de producción 3
Condiciones de reacción
1.1 Catalysts: Zinc , (TB-5-22)-Dichloro[2-[(4S)-4-(diphenylmethyl)-4,5-dihydro-2-oxazolyl-κN3]-N-[2-[… Solvents: Tetrahydrofuran ; 1 h, 65 °C
1.2 Reagents: Triethoxysilane ; 48 h, 65 °C
1.2 Reagents: Triethoxysilane ; 48 h, 65 °C
Referencia
- Asymmetric iron-catalyzed hydrosilane reduction of ketones: Effect of zinc metal upon the absolute configurationAngewandte Chemie, 2010, 49(49), 9384-9387,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Hydrogen , Barium hydroxide Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , (9R)-N-[[2-[Bis(2-methoxyphenyl)phosphino]phenyl]methyl]-6′-methoxycinchonan-9-a… Solvents: Ethanol ; 1 h, 6 MPa, 35 °C
Referencia
- Cinchona-Alkaloid-Derived NNP Ligand for Iridium-Catalyzed Asymmetric Hydrogenation of KetonesOrganic Letters, 2022, 24(1), 415-419,
Métodos de producción 5
Condiciones de reacción
1.1 Solvents: Ethanol , Water ; 96 h, 30 °C
Referencia
- Screening on the use of Kluyveromyces marxianus CBS 6556 growing cells as enantioselective biocatalysts for ketone reductionsTetrahedron: Asymmetry, 2011, 22(23), 1985-1993,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Isopropanol , Potassium hydroxide Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) , (1S,2S)-N-p-Toluenesulfonyl-1,2-diphenylethylenediamine
Referencia
- 2-Propanole-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, , 1-15,
Métodos de producción 7
Condiciones de reacción
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , (1′R)-7′-[Bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino]-2,2′,3,3′-tetrahydro-1… Solvents: 1-Propanol ; 1.0 h, 25 - 30 °C
1.2 Reagents: Potassium tert-butoxide , Hydrogen Solvents: 1-Propanol ; 10 min, 6 atm, 25 - 30 °C
1.2 Reagents: Potassium tert-butoxide , Hydrogen Solvents: 1-Propanol ; 10 min, 6 atm, 25 - 30 °C
Referencia
- Chiral Iridium Spiro Aminophosphine Complexes: Asymmetric Hydrogenation of Simple Ketones, Structure, and Plausible MechanismChemistry - An Asian Journal, 2011, 6(3), 899-908,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide , Hydrogen Catalysts: (OC-6-13)-Dichloro[(1R,2R)-1,2-diphenyl-1,2-ethanediamine-κN1,κN2][1,1′-[(1S)-2,… Solvents: Isopropanol ; 2.0 h, 50 atm, rt
Referencia
- Synthesis of chiral spiro diphosphine ligands and their ruthenium complexes used as asymmetric hydrogenation catalysts, China, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Ethanol Catalysts: Alcohol dehydrogenase Solvents: Water ; 12 h, pH 7.5, 30 °C
Referencia
- Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide ReductantOrganic Letters, 2009, 11(2), 305-308,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Formic acid , Triethylamine Catalysts: [N-[(1S,2S)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chlo…
Referencia
- Preparation of optically active aromatic alcohols, Japan, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide , Hydrogen Catalysts: 2816118-72-4 Solvents: Ethanol ; 70 bar, rt → 50 °C; 20 h, 50 °C
Referencia
- Testing the role of the backbone length using bidentate and tridentate ligands in manganese-catalyzed asymmetric hydrogenationMolecular Catalysis, 2022, 529,,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Copper fluoride (CuF2) , (-)-BINAP Solvents: Toluene
1.2 Reagents: Phenylsilane
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Phenylsilane
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
- New efficient copper fluoride-based catalyst for enantioselective hydrosilylation of ketones in aerobic conditionsIsrael Journal of Chemistry, 2002, 41(4), 231-240,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide , Hydrogen Catalysts: (OC-6-14)-[1,1′-(1R)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-bis(3,5-dimethylpheny… Solvents: Isopropanol
Referencia
- Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide ScopeJournal of the American Chemical Society, 1998, 120(51), 13529-13530,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Isopropanol Catalysts: Bromopentacarbonylmanganese , Stereoisomer of 5,11a,12,13,14,15,15a,22,28a,29,30,31,32,32a-tetradecahydro-5,22… Solvents: Isopropanol ; 30 min, 55 °C
1.2 Reagents: Potassium hydroxide Solvents: Isopropanol ; 15 min, 55 °C
1.3 3 h, 75 °C
1.2 Reagents: Potassium hydroxide Solvents: Isopropanol ; 15 min, 55 °C
1.3 3 h, 75 °C
Referencia
- Manganese catalyzed asymmetric transfer hydrogenation of ketonesChinese Chemical Letters, 2021, 32(4), 1415-1418,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Catalysts: (OC-6-13)-Bis[(11bR)-4-(2-bromophenyl)dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosph… Solvents: Isopropanol , Dichloromethane ; 8 h, 80 bar, 0 °C
Referencia
- Ru(II) complexes of cyclohexanediamine and monodentate phosphorus ligands for asymmetric ketone hydrogenationTetrahedron: Asymmetry, 2006, 17(20), 2925-2929,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Phenylsilane Catalysts: Copper fluoride (CuF2) , (-)-BINAP Solvents: Toluene
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Efficient Enantioselective Hydrosilylation of Ketones Catalyzed by Air Stable Copper Fluoride-Phosphine ComplexesOrganic Letters, 2001, 3(25), 4111-4113,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Hydrogen , Barium hydroxide Catalysts: Grubbs' catalyst , (9R)-N-[[2-[Bis(2-methoxyphenyl)phosphino]phenyl]methyl]-6′-methoxycinchonan-9-a… Solvents: Methanol ; 2 h, 6 MPa, 25 °C
Referencia
- Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligandsRSC Advances, 2022, 12(23), 14912-14916,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Isopropanol , Water ; 2 h, 45 - 55 mm Hg, 25 °C
Referencia
- Practical Synthesis of (S)-1-(3-Trifluoromethylphenyl)ethanol via Ruthenium(II)-catalyzed Asymmetric Transfer HydrogenationOrganic Process Research & Development, 2000, 4(5), 346-348,
Métodos de producción 19
Condiciones de reacción
1.1 Catalysts: Zinc acetate , 1,2-Cyclohexanediamine, N,N′-bis(2-furanylmethylene)-, [N(E),N′(E),1R,2R]- Solvents: Tetrahydrofuran ; 10 min, rt
1.2 Reagents: Triethoxysilane ; 48 h, rt
1.2 Reagents: Triethoxysilane ; 48 h, rt
Referencia
- Asymmetric Zinc-Catalyzed Hydrosilylation of Ketones and the Effect of Carboxylate on the EnantioselectivityChirality, 2013, 25(5), 275-280,
(S)-1-3-(Trifluoromethyl)phenylethanol Raw materials
(S)-1-3-(Trifluoromethyl)phenylethanol Preparation Products
(S)-1-3-(Trifluoromethyl)phenylethanol Literatura relevante
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:96789-80-9)(S)-1-3-(Trifluoromethyl)phenylethanol

Pureza:99%
Cantidad:5.0g
Precio ($):394.0